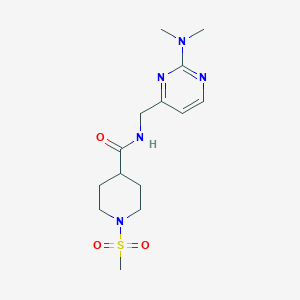![molecular formula C20H21N3O3S B2511063 N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamid CAS No. 1903386-97-9](/img/structure/B2511063.png)
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a thienopyrimidine core, a phenyl ring, and a pyran-4-carboxamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's diverse reactivity makes it a valuable intermediate in synthetic organic chemistry, useful for constructing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent, especially for its possible anti-inflammatory and anticancer properties.
Industry: Potential use in material science, especially in the development of organic semiconductors and other functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves a multi-step process. The thienopyrimidine core is often synthesized through cyclization reactions involving thiophene derivatives and nitrile compounds. Subsequent steps involve the attachment of the ethyl linker and the formation of the pyran-4-carboxamide ring. Reaction conditions may include the use of organic solvents such as dichloromethane, with temperature control and catalysts like palladium or copper.
Industrial Production Methods: While not widely produced on an industrial scale, potential methods would likely involve optimization of the laboratory synthetic routes for larger-scale production. Continuous flow chemistry and advanced purification techniques could be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation at the thiophene sulfur or the pyrimidine nitrogen under mild oxidizing conditions.
Reduction: Reduction of the ketone group in the thienopyrimidine core can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur on the phenyl ring, particularly electrophilic aromatic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reactions are generally conducted under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfone derivatives.
Reduction Products: Alcohol derivatives from the ketone reduction.
Substitution Products: Substituted phenyl derivatives, depending on the substituent introduced.
Wirkmechanismus
The compound’s mechanism of action may involve interaction with specific molecular targets such as kinases or receptors. Its structural features allow it to fit into enzyme active sites or bind to receptors, modulating their activity. Pathways involved may include signal transduction cascades and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other thienopyrimidine and pyran derivatives, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of functional groups. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives without the pyran ring.
Pyran-4-carboxamide compounds with different heterocyclic cores.
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18-17-16(6-13-27-17)22-14-23(18)10-9-21-19(25)20(7-11-26-12-8-20)15-4-2-1-3-5-15/h1-6,13-14H,7-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOLIDRPKEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)


![2-{[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2510991.png)



![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)



![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)
